molecular formula C31H28F2N2O4 B303896 N-(2,4-difluorophenyl)-4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

N-(2,4-difluorophenyl)-4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

Katalognummer B303896
Molekulargewicht: 530.6 g/mol
InChI-Schlüssel: QBXNTMHWNBSNLU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2,4-difluorophenyl)-4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide, also known as DFP-10825, is a novel small molecule drug that has been developed for the treatment of cancer. It is a quinolinecarboxamide derivative that has shown promising results in preclinical studies.

Wirkmechanismus

N-(2,4-difluorophenyl)-4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide exerts its anti-tumor activity by inhibiting the activity of a protein called heat shock protein 90 (Hsp90). Hsp90 is a chaperone protein that is involved in the folding and stabilization of many oncogenic proteins. By inhibiting the activity of Hsp90, N-(2,4-difluorophenyl)-4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide destabilizes these oncogenic proteins, leading to their degradation and ultimately causing cancer cell death.
Biochemical and Physiological Effects:
N-(2,4-difluorophenyl)-4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been shown to have a number of biochemical and physiological effects. In addition to its anti-tumor activity, it has been shown to inhibit angiogenesis, which is the process by which tumors develop their own blood supply. It has also been shown to induce apoptosis, which is programmed cell death, in cancer cells.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of N-(2,4-difluorophenyl)-4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is its potent anti-tumor activity in a wide range of cancer cell lines. This makes it a promising candidate for the development of new cancer therapies. However, one of the limitations of N-(2,4-difluorophenyl)-4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is its low solubility, which can make it difficult to administer in vivo.

Zukünftige Richtungen

There are several future directions for the development of N-(2,4-difluorophenyl)-4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide. One potential direction is the development of new formulations that improve its solubility and bioavailability. Another potential direction is the development of combination therapies that can enhance its anti-tumor activity. Finally, further studies are needed to determine the safety and efficacy of N-(2,4-difluorophenyl)-4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide in clinical trials.

Synthesemethoden

N-(2,4-difluorophenyl)-4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide can be synthesized using a multi-step process. The starting material for the synthesis is 2,4-difluoronitrobenzene, which is reacted with 2,5-dimethoxybenzaldehyde to form an intermediate. This intermediate is then converted to the final product using various chemical reactions, including reduction, cyclization, and amidation.

Wissenschaftliche Forschungsanwendungen

N-(2,4-difluorophenyl)-4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been extensively studied in preclinical models of cancer. It has shown potent anti-tumor activity in various cancer cell lines, including breast, lung, colon, and prostate cancer. In addition, it has been shown to inhibit tumor growth in animal models of cancer.

Eigenschaften

Produktname

N-(2,4-difluorophenyl)-4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

Molekularformel

C31H28F2N2O4

Molekulargewicht

530.6 g/mol

IUPAC-Name

N-(2,4-difluorophenyl)-4-(2,5-dimethoxyphenyl)-2-methyl-5-oxo-7-phenyl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide

InChI

InChI=1S/C31H28F2N2O4/c1-17-28(31(37)35-24-11-9-20(32)15-23(24)33)29(22-16-21(38-2)10-12-27(22)39-3)30-25(34-17)13-19(14-26(30)36)18-7-5-4-6-8-18/h4-12,15-16,19,29,34H,13-14H2,1-3H3,(H,35,37)

InChI-Schlüssel

QBXNTMHWNBSNLU-UHFFFAOYSA-N

SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3)C4=C(C=CC(=C4)OC)OC)C(=O)NC5=C(C=C(C=C5)F)F

Kanonische SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3)C4=C(C=CC(=C4)OC)OC)C(=O)NC5=C(C=C(C=C5)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.